![molecular formula C22H21N3O3S2 B2908731 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034306-00-6](/img/structure/B2908731.png)
3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
This compound has been studied for its potential as an antimicrobial agent. Derivatives of benzothiophene, which share structural similarities with the compound , have shown effectiveness against various microorganisms such as C. albicans, B. subtilis, E. coli, and S. aureus . The presence of thiophene rings in these compounds is associated with high antibacterial activity, particularly against S. aureus .
Antifungal Applications
Similar to its antimicrobial properties, the compound has also been evaluated for antifungal uses. Certain benzothiophene derivatives have demonstrated potential as antifungal agents, which suggests that the compound may also be effective in treating fungal diseases .
Antioxidant Activity
The compound’s structure, which includes a benzothiophene moiety, indicates it may possess significant antioxidant capacities. In related compounds, high antioxidant capacities have been observed, surpassing those of trolox, a reference antioxidant . This suggests that the compound could be useful in preventing oxidative stress-related damage.
Serotonin Receptor Affinity
Compounds with a benzo[b]thiophene core have been synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors . These receptors play a crucial role in regulating mood and anxiety. The compound , with its structural complexity, may interact with these receptors, indicating potential applications in the treatment of psychiatric disorders such as depression and anxiety .
Drug Discovery and Development
The structural features of the compound, including the thiophene rings and pyrazole moiety, make it a candidate for drug discovery and development. Heteroaromatic compounds like this one are important in the discovery of new drug candidates due to their diverse biological and pharmacological properties .
Material Science Applications
The compound’s potential isn’t limited to biomedical applications; it may also have relevance in material science. The presence of thiophene units can be critical in the synthesis of organic compounds used in material discovery, particularly in the formation of new carbon–carbon bonds via coupling reactions .
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-25-18(12-17(24-25)16-11-15(27-2)6-7-19(16)28-3)22(26)23-21(14-8-10-29-13-14)20-5-4-9-30-20/h4-13,21H,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSQJIPNMMNYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.